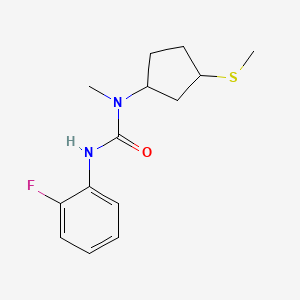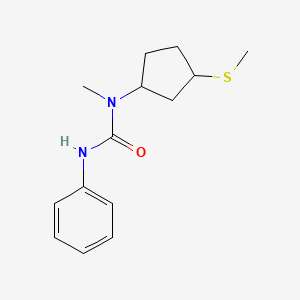
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PNU-74654 and is a potent inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5).
Wirkmechanismus
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea inhibits the activity of CDK5 by binding to its active site. This prevents the phosphorylation of its downstream targets, leading to the inhibition of neuronal growth and differentiation.
Biochemical and Physiological Effects:
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and differentiation of neuronal cells, which is consistent with its mechanism of action. Additionally, it has been found to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea in lab experiments is its high potency as a CDK5 inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, a limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy and safety in these settings. Additionally, the anti-cancer properties of this compound warrant further investigation, particularly in the development of novel cancer therapies. Finally, the potential toxicity of this compound should be further studied to determine its safety in various experimental settings.
Synthesemethoden
The synthesis of 1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea involves the reaction of 3-methylthiophene with cyclopentanone in the presence of sodium hydride. The resulting product is then reacted with phenyl isocyanate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of CDK5, which is a critical regulator of neuronal development and function. CDK5 dysregulation has been implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Therefore, 1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea has been studied as a potential therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
1-methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-16(12-8-9-13(10-12)18-2)14(17)15-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBRWXDQWCCDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(C1)SC)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

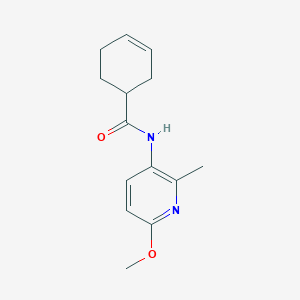
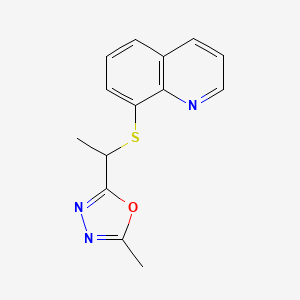
![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)
![1-Cycloheptyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582864.png)
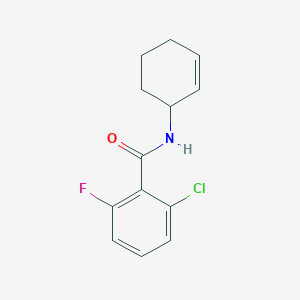

![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)
![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)
![5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7582900.png)
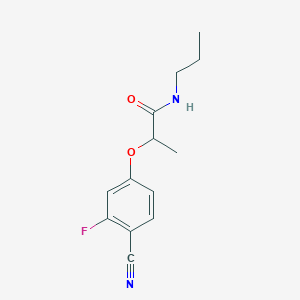
![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)
![N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7582935.png)
